molecular formula C13H10N2O2 B2964669 4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one CAS No. 32644-30-7

4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one

Cat. No. B2964669
CAS RN: 32644-30-7
M. Wt: 226.235
InChI Key: VZLKYPOYSSGXNH-UHFFFAOYSA-N
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Description

“4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one” is a chemical compound with the linear formula C13 H10 N2 O2 . It is an aromatic cannabinoid-like structure that intriguingly incorporates an iminoalkyl (N=C–Me) unit in the pyridine cycle .


Synthesis Analysis

The synthesis of this compound involves several steps. The key transformation involves the coupling of phenol with oxathiazolidine . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one” includes a total of 29 bonds. There are 19 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ester (aromatic), 1 primary amine (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involving “4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one” are complex and involve multiple steps. The IR spectrum and NMR spectrum provide valuable information about the chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one” include a molecular weight of 226.23 . The compound has a storage temperature of 28 C .

Scientific Research Applications

Novel Synthesis Methods

  • A study by Kibou et al. (2016) describes an easy, solventless synthesis of new mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives. This method offers a simple chemical handling, mild reaction conditions, and an environmentally friendly synthesis pathway, highlighting the compound's utility in green chemistry (Kibou et al., 2016).

Application in Heterocyclic Compounds Synthesis

  • Ryzhkova and Elinson (2022) discussed the one-pot synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, demonstrating the compound's importance in creating biologically significant heterocyclic structures (Ryzhkova & Elinson, 2022).

Innovative Catalysis

  • Abbaspour-Gilandeh et al. (2016) reported the use of a novel, environmentally friendly nanocatalyst for synthesizing diverse and densely functionalized 2-amino-4H-chromene derivatives, showcasing the compound's role in catalysis and environmental sustainability (Abbaspour-Gilandeh et al., 2016).

Green Synthesis Approaches

  • Kumari, Rajeswari, and Khurana (2016) developed a multicomponent reaction for synthesizing novel 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives using an acidic ionic liquid, emphasizing the compound's potential in promoting green chemistry (Kumari et al., 2016).

Exploration in Photophysics and Electrochemistry

  • Rosa et al. (2021) investigated the photophysical, electrochemical, and antioxidative activities of 4-trifluoromethyl coumarin-fused pyridines, including 4-amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one derivatives, highlighting their potential applications in photophysical and electrochemical research (Rosa et al., 2021).

Advanced Synthesis Techniques

  • Shaabani et al. (2010) reported a one-pot, three-component synthesis of new 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, demonstrating advanced synthesis techniques and the utility of 4-amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one in creating complex molecules (Shaabani et al., 2010).

Potential in Biomedical Applications

  • Fouad et al. (2018) synthesized new series of chromen-2-one, pyrano[3,4-c]chromene and pyridino[3,4-c]chromene derivatives, evaluating their antimicrobial activity. This underscores the compound's potential in developing new antimicrobial agents (Fouad et al., 2018).

Novel Pharmaceutical Synthesis

  • Jin et al. (2015) synthesized chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one derivatives and evaluated their antiproliferative properties against cancer cells, indicating potential pharmaceutical applications (Jin et al., 2015).

Fluorescence Properties

  • Liu et al. (2014) synthesized chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, which showed high fluorescence quantum yields, suggesting their use in luminescence or fluorescence probes (Liu et al., 2014).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of “4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one” and how to handle it safely .

properties

IUPAC Name

4-amino-1-methylchromeno[3,4-c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-7-6-15-12(14)11-10(7)8-4-2-3-5-9(8)17-13(11)16/h2-6H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLKYPOYSSGXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one

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